(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
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Overview
Description
This compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial effects .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
Electrophysiological Activity
Compounds like (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide have been studied for their cardiac electrophysiological activity. Specifically, N-substituted imidazolylbenzamides, which have structural similarities, showed potential as class III agents, which are important in cardiac arrhythmia treatment (Morgan et al., 1990).
Halocyclization Studies
Investigations into the halocyclization of S- and N-allyl derivatives of 2-benzothiazolethione, closely related to the compound , have shown specific reactions with iodine and bromine, leading to the formation of various ring structures. This research contributes to our understanding of the chemical behavior of these compounds (Kim, Sudolova, & Slepuhin, 2011).
Antimalarial and Antiviral Applications
Theoretical investigations have been conducted on derivatives of this compound for potential antimalarial and antiviral applications. These studies, including molecular docking, suggest possible efficacy against diseases like malaria and COVID-19 (Fahim & Ismael, 2021).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, ionic interactions, or other types of chemical bonds . The presence of the allyl group and the benzothiazole ring could potentially allow for interactions with a variety of biological molecules.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. For example, some benzothiazole derivatives have been found to affect the auxin signaling cascade
Pharmacokinetics
Iodine is a heavy atom that could influence the compound’s absorption and distribution, while the sulfonyl group could affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its chemical structure, it could potentially have a variety of effects, such as altering protein function, affecting cell signaling, or interacting with dna .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the solvent used can affect the behavior of benzothiazole derivatives . Additionally, factors such as temperature, pH, and the presence of other molecules could also influence the compound’s action .
Properties
IUPAC Name |
2-iodo-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S2/c1-3-10-21-15-9-8-12(26(2,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-7-14(13)19/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYFXHXUVKZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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